molecular formula C9H8N2O B12868893 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 303186-16-5

7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B12868893
CAS No.: 303186-16-5
M. Wt: 160.17 g/mol
InChI Key: WOLIONMKOKDYLV-UHFFFAOYSA-N
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Description

7-Methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heteroaromatic compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . It is characterized by a pyrrolo[2,3-b]pyridine core structure, which is a privileged scaffold in medicinal chemistry and serves as a key synthetic intermediate for the development of biologically active molecules . Compounds based on this structural motif are frequently explored in oncology research and have been investigated for their use in the treatment of cancer, acting as inhibitors of specific kinases . The aldehyde functional group (-CHO) attached to the core structure makes this compound a versatile building block (synthon) in organic synthesis. It readily undergoes various condensation reactions, facilitating the construction of more complex molecular architectures for pharmaceutical and chemical research . Researchers utilize this compound under the explicit condition that it is For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-4-2-3-8-7(6-12)5-10-9(8)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLIONMKOKDYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C2C1=NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224159
Record name 7-Methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303186-16-5
Record name 7-Methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303186-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde under acidic conditions to form the pyrrolo[2,3-b]pyridine core. The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.

Major Products Formed

    Oxidation: 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction: 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has been documented using various methodologies, including the use of phosphoryl chloride and dimethylformamide (DMF) as solvents. The yield of the compound can vary based on the reaction conditions, typically ranging from 47% to 83% depending on the specific synthetic route employed .

Table 1: Synthesis Conditions and Yields

MethodologyYield (%)Reaction Conditions
Phosphoryl chloride with DMF83%Stirred at 0°C for 4 hours
Aqueous HCl/methanol reflux48%Refluxed at 60-80°C for 6 hours
Ethyl acetate extraction74%After neutralization with NaHCO₃

Biological Applications

Recent studies have highlighted the potential of this compound as a scaffold for developing fibroblast growth factor receptor (FGFR) inhibitors. These inhibitors are crucial in treating various cancers due to their role in tumor growth and metastasis . The compound's derivatives have shown promising results in inhibiting FGFR activity, making it a candidate for further drug development.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrrolo[2,3-b]pyridine derivatives has revealed that modifications to the core structure can significantly influence biological activity. For instance, substituting different functional groups on the nitrogen atoms or altering the aldehyde position can enhance binding affinity to target proteins involved in cancer progression .

Case Studies

Several case studies have documented the efficacy of compounds derived from this compound:

  • Case Study 1 : A derivative was synthesized and tested against FGFR1 in vitro, showing an IC50 value indicative of potent inhibition compared to existing FGFR inhibitors.
  • Case Study 2 : Another study focused on the anti-inflammatory properties of modified pyrrolo compounds, demonstrating reduced cytokine production in cell models.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) 7-CH₃, 3-CHO C₉H₈N₂O ~160.17* Methyl group enhances steric hindrance; aldehyde enables reactivity .
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (7-Azaindole-3-carboxaldehyde) 3-CHO C₈H₆N₂O 146.15 Parent compound; unsubstituted, higher reactivity in condensations .
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 1-CH₃, 4-Br, 3-CHO C₉H₇BrN₂O 255.07 Bromine enables cross-coupling; methyl at 1-position alters electronics .
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate 4-COOCH₃, 3-CHO C₁₀H₈N₂O₃ 204.18 Ester group increases polarity; dual functional groups for derivatization .
7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde 7-CH₃, 3-CHO ([3,2-b] isomer) C₉H₈N₂O 160.17 Ring isomerism affects electronic distribution and binding affinity .

Note: Molecular weight estimated based on structural similarity to .

Biological Activity

7-Methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound characterized by its unique structure, which includes a fused pyrrole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as inhibitors of various molecular targets implicated in cancer and viral infections.

Chemical Structure and Properties

The chemical formula for this compound is C8H8N2OC_8H_8N_2O. The compound features a methyl group at the 7-position and an aldehyde functional group at the 3-position, which contributes to its reactivity and biological activity.

Research indicates that this compound and its derivatives exhibit biological activity primarily through their interaction with specific molecular targets. One significant mechanism involves the inhibition of fibroblast growth factor receptors (FGFRs), which are critical in various signaling pathways associated with tumor growth. The compound's structure allows it to bind effectively to these receptors, leading to the modulation of cellular pathways that promote cancer cell proliferation and survival .

Anticancer Properties

Studies have demonstrated that derivatives of this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Notably, certain derivatives have shown promising results against breast cancer cells (4T1), exhibiting significant inhibitory effects on cell migration and invasion .

Table 1: Inhibitory Activity of Selected Derivatives Against FGFRs

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925
1712Not reportedNot reported

The above table summarizes the inhibitory activity of selected derivatives against FGFRs. Compound 4h is particularly notable for its low IC50 values across multiple FGFR targets, indicating high potency.

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential as an antiviral agent. Research indicates that compounds derived from this scaffold can inhibit the Zika virus effectively. For instance, certain derivatives exhibited half-maximal effective concentration (EC50) values that suggest significant antiviral activity while maintaining low cytotoxicity .

Table 2: Antiviral Activity of Selected Compounds

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Compound 54.35813.5
Compound 65.1397.6

This table illustrates the antiviral efficacy of compounds derived from the pyrrolo[2,3-b]pyridine scaffold, highlighting their potential as therapeutic agents against viral infections.

Case Studies

  • Inhibition of Tumor Growth : In a study involving breast cancer cell lines (4T1), treatment with derivative 4h resulted in decreased cell proliferation and increased apoptosis rates. Western blot analyses revealed downregulation of matrix metalloproteinase-9 (MMP9) and upregulation of tissue inhibitor of metalloproteinases-2 (TIMP2), suggesting a mechanism through which these compounds inhibit metastasis .
  • Antiviral Screening : Another study focused on the antiviral properties against Zika virus demonstrated that certain derivatives could reduce viral titers significantly while exhibiting minimal cytotoxic effects on host cells. The structure-activity relationship (SAR) studies indicated that specific modifications to the core structure enhanced antiviral efficacy .

Q & A

Q. What are the optimized synthetic routes for 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, and how can reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling reactions or functionalization of the pyrrolopyridine core. For example, Suzuki-Miyaura cross-coupling (using Pd(OAc)₂ as a catalyst) with boronic acids or ester intermediates can introduce substituents . Reaction conditions such as solvent choice (e.g., ethanol/water mixtures), temperature (e.g., 100°C for coupling), and base (e.g., K₂CO₃) critically affect yields. Yields ranging from 42% to 90% have been reported for analogous compounds, with purity verified via HPLC and elemental analysis .

Table 1: Example Synthetic Routes

StepReagents/ConditionsYieldKey Characterization
CouplingPd(OAc)₂, K₂CO₃, ethanol/water, 100°C42%IR, ¹H-NMR, HRMS
Aldehyde IntroductionVilsmeier-Haack reaction~60% (estimated)¹³C-NMR, melting point

Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer: Multi-modal characterization is essential:

  • IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹) .
  • NMR (¹H, ¹³C, 15N) : Resolves regiochemistry and confirms substitution patterns. For instance, aromatic protons in pyrrolopyridine appear between δ 7.1–7.5 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₀H₉N₂O: 173.0715) . Conflicting data should be cross-verified using complementary techniques (e.g., X-ray crystallography for absolute configuration) .

Q. How does the aldehyde group's reactivity impact the compound’s stability under various storage conditions?

Methodological Answer: The aldehyde group is prone to oxidation and nucleophilic attack. Stability studies recommend:

  • Storage under inert atmosphere (N₂/Ar) at –20°C.
  • Use of stabilizers (e.g., BHT) in solution to prevent radical-mediated degradation .
  • Avoidance of basic conditions, which may trigger aldol condensation .

Advanced Research Questions

Q. What strategies are employed to elucidate the mechanism of action in bioactivity studies involving this compound?

Methodological Answer:

  • Kinetic Assays : Measure enzyme inhibition (e.g., IC₅₀ values) using fluorescence-based substrates.
  • Cellular Uptake Studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) track intracellular distribution .
  • Computational Docking : Predict binding interactions with target proteins (e.g., kinases) using AutoDock Vina .

Q. How can computational modeling predict reactivity for designing derivatives with enhanced properties?

Methodological Answer:

  • DFT Calculations : Optimize transition states for aldehyde-mediated reactions (e.g., Schiff base formation).
  • QSAR Models : Correlate electronic parameters (HOMO/LUMO energies) with bioactivity .
  • Molecular Dynamics : Simulate solvation effects on stability in physiological environments .

Q. What methodologies address discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, antiproliferative IC₅₀ values vary between adherent vs. suspension cells .
  • Counter-Screening : Test against off-target proteins to rule out false positives.
  • Orthogonal Validation : Use CRISPR knockdowns to confirm target specificity .

Q. How to design multi-step syntheses for analogs targeting specific therapeutic applications?

Methodological Answer:

  • Retrosynthetic Analysis : Prioritize steps with high atom economy (e.g., one-pot Suzuki coupling/cyclization) .
  • Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions .
  • Late-Stage Functionalization : Introduce bioisosteres (e.g., trifluoromethyl groups) via Pd-catalyzed cross-coupling .

Data Contradiction Analysis

  • Case Study : Conflicting yields in Suzuki couplings may arise from trace oxygen (inhibiting Pd catalysts) or variable boronic acid purity. Mitigation includes degassing solvents and pre-purifying reagents .

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